3-(2,2-dimethylpropyl)-1-phenyl-1H-pyrazol-5-amine
Overview
Description
3-(2,2-dimethylpropyl)-1-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C14H19N3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
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Biological Activity
3-(2,2-Dimethylpropyl)-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with a phenyl group and a branched alkyl chain, which may influence its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The following table summarizes the reported activities associated with this compound and related compounds:
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar to other pyrazole derivatives like celecoxib, this compound may inhibit COX enzymes, leading to reduced production of pro-inflammatory prostaglandins.
- Induction of Apoptosis : Studies have shown that certain pyrazole derivatives can trigger apoptotic pathways in cancer cells, which may be relevant for developing anticancer therapies.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Effects : Some derivatives have shown promise in inhibiting the growth of various bacteria and fungi, suggesting potential applications in treating infections.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of pyrazole derivatives:
- A study published in Pharmaceuticals explored the synthesis and biological evaluation of various pyrazole derivatives, including those structurally similar to this compound. The findings indicated significant anti-inflammatory and anticancer activities in vitro .
- Another research article focused on the docking studies of pyrazole compounds with target proteins involved in inflammatory pathways. The results suggested strong binding affinities and potential inhibitory effects on key enzymes involved in inflammation .
Properties
IUPAC Name |
5-(2,2-dimethylpropyl)-2-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-14(2,3)10-11-9-13(15)17(16-11)12-7-5-4-6-8-12/h4-9H,10,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSMIAQSCDSBNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN(C(=C1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.